

# The chemical structure and synthesis of Olaparib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Olaparib**

Cat. No.: **B1684210**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Synthesis of **Olaparib**

## Chemical Structure of Olaparib

**Olaparib** is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.<sup>[1][2]</sup> Its chemical structure is fundamental to its inhibitory action.

| Identifier        | Value                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one <sup>[3]</sup> |
| SMILES String     | c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5)F)n[nH]c2=O <sup>[1][4]</sup>                                |
| Molecular Formula | C <sub>24</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>3</sub> <sup>[3][4]</sup>                                |
| Molecular Weight  | 434.47 g/mol <sup>[1][4]</sup>                                                                                  |

## Synthesis of Olaparib

Several synthetic routes for **Olaparib** have been developed, ranging from the initial medicinal chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.

## Medicinal Chemistry Route

The original synthesis route was designed for the exploration of structure-activity relationships and involved six steps.<sup>[5][6]</sup> A key feature of this route is the Horner-Wadsworth-Emmons reaction to construct the central olefin intermediate.<sup>[5]</sup>

### Experimental Protocol:

- Step 1: Synthesis of Phosphonate 2. 2-Formylbenzoic acid (1) is reacted with dimethylphosphite to yield phosphonate 2.<sup>[5]</sup> This reaction achieves a yield of approximately 95%.<sup>[5][6]</sup>
- Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in 96% yield.<sup>[5][6]</sup>
- Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous NaOH at 90°C, followed by a reaction with hydrazine hydrate in the same vessel to form the phthalazinone 5.<sup>[5]</sup> This two-step, one-pot reaction has a yield of 77%.<sup>[5][6]</sup>
- Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.<sup>[5][6]</sup>
- Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using aqueous ethanolic HCl to afford the free amine 7.<sup>[5]</sup>
- Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with cyclopropanecarbonyl chloride in dichloromethane to yield **Olaparib** in 83% yield.<sup>[5]</sup>

[Click to download full resolution via product page](#)Medicinal Chemistry Synthesis Route for **Olaparib**.

## Process Chemistry Route

To improve scalability and efficiency, a process chemistry route was developed.<sup>[5]</sup> This route modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for telescoping of the initial reactions.<sup>[5]</sup> For instance, dimethylphosphite is replaced with diethylphosphite, and the base is changed from methoxide to t-amylate.<sup>[5]</sup>

## Eco-Friendly Total Synthesis

A more recent, environmentally benign synthesis of **Olaparib** has been reported, which is operationally simple and highly atom-economical.<sup>[7][8]</sup> This four-step synthesis achieves a 51% overall yield using commercially available and inexpensive starting materials.<sup>[7][8]</sup> A key advantage of this route is that it avoids the use of a phosphonate precursor, which is required in the Horner-Wadsworth-Emmons reaction.<sup>[7][8]</sup> The synthesis involves the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an  $\alpha$ -arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.<sup>[7][8]</sup>

## Mechanism of Action: PARP Inhibition and Synthetic Lethality

**Olaparib**'s therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.<sup>[9][10][11]</sup>

In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication, they can lead to the formation of DNA double-strand breaks (DSBs).<sup>[9][11]</sup> These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.<sup>[11]</sup>

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.<sup>[11]</sup> When these cells are treated with a PARP inhibitor like **Olaparib**, the SSBs that are not repaired by the BER pathway are converted to DSBs during replication.<sup>[11]</sup> Due to the defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.<sup>[11]</sup> This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.



[Click to download full resolution via product page](#)

Mechanism of action of **Olaparib** via PARP inhibition.

## Quantitative Data Inhibitory Potency

**Olaparib** is a highly potent inhibitor of both PARP1 and PARP2 enzymes.

| Enzyme | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| PARP1  | 5[12][13]             |
| PARP2  | 1[12][13]             |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Pharmacokinetic Properties

The pharmacokinetic profile of **Olaparib** has been well-characterized.

| Parameter                                       | Value                                          |
|-------------------------------------------------|------------------------------------------------|
| Bioavailability                                 | ~30%                                           |
| Time to Peak Plasma Concentration ( $T_{max}$ ) | 1-3 hours                                      |
| Plasma Protein Binding                          | ~82%                                           |
| Terminal Half-life ( $t_{1/2}$ )                | 11.9 hours                                     |
| Metabolism                                      | Primarily hepatic, via cytochrome P450 enzymes |
| Excretion                                       | Primarily in urine and feces                   |

Note: Pharmacokinetic parameters can vary between individuals.[\[14\]](#)[\[15\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of PARP1-dependent end-joining contributes to Olaparib-mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a2bchem.com [a2bchem.com]
- 13. Olaparib - CAS-Number 763113-22-0 - Order from Chemodex [chemodex.com]
- 14. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The chemical structure and synthesis of Olaparib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684210#the-chemical-structure-and-synthesis-of-olaparib\]](https://www.benchchem.com/product/b1684210#the-chemical-structure-and-synthesis-of-olaparib)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

